

Introduction: The Analytical Imperative for 2-(4-Fluorophenyl)aniline

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)aniline

Cat. No.: B1334145

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2-(4-Fluorophenyl)aniline (Molecular Formula: $C_{12}H_{10}FN$, Molecular Weight: 187.22 g/mol) is a substituted biphenylamine. This structural motif is a cornerstone in medicinal chemistry and materials science, serving as a precursor for pharmacologically active compounds and advanced polymers. Its chemical identity is defined by a primary aniline ring linked at the ortho position to a 4-fluorophenyl ring.

The precise arrangement of these two rings, the position of the substituents, and the overall purity are critical for its function in subsequent synthetic steps. Therefore, a robust and multi-faceted analytical approach is not merely procedural but essential for ensuring quality, reproducibility, and safety. Spectroscopic techniques provide a detailed "fingerprint" of the molecule, allowing for its unequivocal identification. This guide outlines the principles, protocols, and interpretation of the NMR, IR, and MS data that collectively confirm the structure of **2-(4-Fluorophenyl)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of 1H (proton) and ^{13}C nuclei, we can map the chemical environment of each atom, confirming the substitution pattern and the overall molecular structure.

Expertise & Experience: The Rationale Behind NMR Analysis

For a molecule like **2-(4-Fluorophenyl)aniline**, both ^1H and ^{13}C NMR are indispensable.

- ^1H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to neighboring protons. The splitting patterns (multiplicity) are crucial for confirming the ortho-substitution on the aniline ring and the para-substitution on the fluorophenyl ring.
- ^{13}C NMR reveals the number of chemically distinct carbon environments. Critically, for this molecule, the presence of fluorine allows for the observation of carbon-fluorine coupling (^1JCF , ^2JCF , etc.), which serves as a definitive validation point for the fluorophenyl moiety's structure. The absence of a ^{19}F NMR spectrum in this guide is a choice of focus, but in a full characterization, it would provide complementary data.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

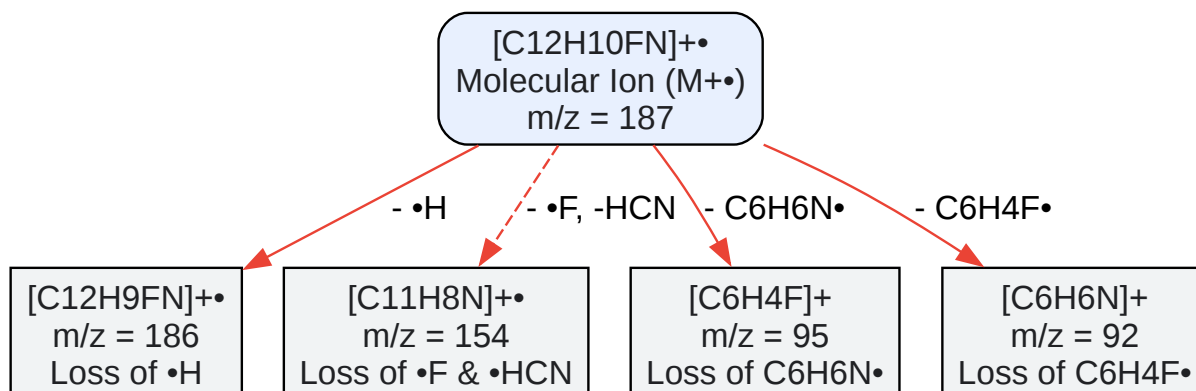
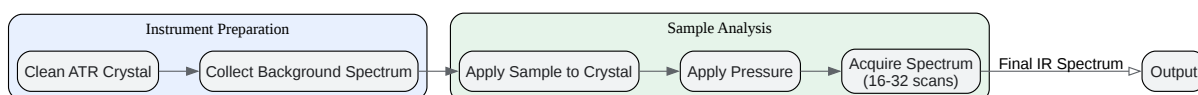
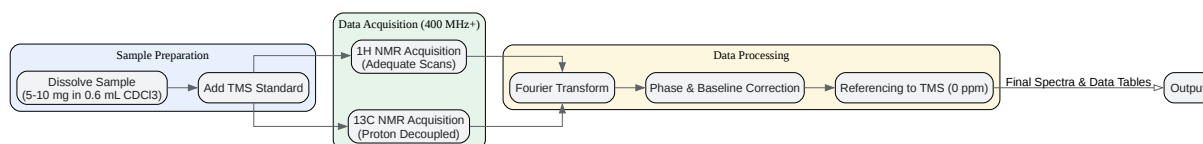
A self-validating protocol ensures that the obtained data is reliable and reproducible.

- **Sample Preparation:** Dissolve approximately 5-10 mg of high-purity **2-(4-Fluorophenyl)aniline** in ~0.6 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3). The choice of solvent is critical; CDCl_3 is often preferred for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm for ^1H NMR and ~77.16 ppm for ^{13}C NMR.
- **Internal Standard:** Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is particularly important for resolving the complex multiplets in the aromatic region.
- **^1H NMR Acquisition:** Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 30° pulse angle and a relaxation delay

of at least 1-2 seconds.

- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is required due to the low natural abundance of ^{13}C (1.1%). The use of polarization transfer techniques like DEPT can further aid in distinguishing between CH, CH_2 , and CH_3 carbons.

Visualization: NMR Experimental Workflow



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com